(E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS2/c1-2-18-12-8(15)4-3-5-9(12)21-14(18)17-13(19)10-6-7-11(16)20-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZUBRMWLLENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the formation of the benzo[d]thiazole ring. This can be achieved by reacting 4-chloro-3-ethylbenzenamine with carbon disulfide and an oxidizing agent such as hydrogen peroxide under acidic conditions.
Coupling with Thiophene-2-carboxylic Acid: The benzo[d]thiazole intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the intermediate with an appropriate chlorinating agent, such as phosphorus oxychloride (POCl3), under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene or benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocyclic Systems
- Thiazole/Thiazolidinone Derivatives: Compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) () share a thiazolidinone core but lack the benzo[d]thiazolylidene linkage. The presence of a 4-chlorobenzylidene group in compound 9 enhances planarity and may improve π-π stacking interactions compared to the target compound’s ethyl-substituted thiazole. N-(3-benzyl-5-(4-chlorophenyl)thiazol-2(3H)-ylidene)aniline (34) () features a chlorophenyl substituent on the thiazole ring, analogous to the target compound’s 4-chloro-3-ethyl substitution. Such halogenation is known to increase lipophilicity and metabolic stability .
Carboxamide Modifications
- Nitrothiophene Carboxamides : The synthesis of N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () highlights the impact of electron-withdrawing groups (e.g., nitro) on thiophene rings. The target compound’s 5-chloro substituent may similarly enhance electrophilicity but with reduced reactivity compared to nitro groups .
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives with bulkier substituents (e.g., nitro-furyl in compound 13) exhibit lower melting points (159–160°C) compared to simpler analogs (e.g., compound 9 at 186–187°C). The target compound’s 3-ethyl group may reduce melting point relative to unsubstituted thiazoles .
- Solubility : The nitro group in ’s compound likely decreases aqueous solubility, whereas the target compound’s chloro substituent may offer a balance between lipophilicity and solubility .
Biological Activity
(E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its complex structure includes a thiazole ring and various substituents that may enhance its interaction with biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.88 g/mol. The compound features:
- A benzothiazole core , which is known for diverse biological activities.
- Chloro and ethyl substituents that may affect its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds within the benzothiazole class, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by disrupting essential cellular processes or inhibiting specific enzymes critical for pathogen survival .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as A431, A549, and H1299. For instance, modifications to the benzothiazole structure have resulted in compounds that promote apoptosis and induce cell cycle arrest at micromolar concentrations .
Table 1 summarizes some key findings related to the anticancer activity of similar benzothiazole derivatives:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1 | Induces apoptosis |
| Compound 4i | HOP-92 | 2 | Cell cycle arrest |
| PMX610 | Non-small cell lung cancer | 0.5 | Inhibits proliferation |
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. They can modulate inflammatory cytokines such as IL-6 and TNF-α, which play significant roles in various inflammatory diseases .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It may interact with specific receptors on cell membranes, altering signal transduction pathways.
- Cell Cycle Modulation : By affecting cell cycle checkpoints, it can induce apoptosis in rapidly dividing cells.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Study on Anticancer Activity : A recent study synthesized novel benzothiazole compounds and evaluated their anticancer effects on multiple cell lines. Among these, a derivative similar to this compound exhibited significant inhibition of tumor growth through apoptosis induction .
- Antimicrobial Screening : Another study focused on evaluating the antimicrobial properties of various benzothiazoles against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had potent activity against resistant strains, suggesting potential therapeutic applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
